Product packaging for Flutomidate, (S)-(Cat. No.:CAS No. 112421-34-8)

Flutomidate, (S)-

Cat. No.: B12709347
CAS No.: 112421-34-8
M. Wt: 262.28 g/mol
InChI Key: PTPSMJOSZBOCNF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Enantiomeric Purity in Pharmacological Research

In pharmacology, the "handedness," or chirality, of a molecule can be critically important. chiralpedia.com Molecules that are non-superimposable mirror images of each other are called enantiomers. wikipedia.org While they may have identical chemical formulas, their different spatial arrangements mean they can interact with the body's chiral environment—such as enzymes and receptors—in profoundly different ways. chiralpedia.comamericanpharmaceuticalreview.com

Often, only one enantiomer in a pair is responsible for the desired therapeutic effect; this is known as the "eutomer." chiralpedia.com The other enantiomer, or "distomer," may be less active, inactive, or even contribute to undesirable or toxic effects. chiralpedia.com For this reason, achieving high enantiomeric purity—a measure of the proportion of the desired enantiomer in a chiral drug—is a vital aspect of pharmaceutical development. wisdomlib.org The goal is to maximize therapeutic efficacy while minimizing potential adverse effects by isolating the pharmacologically active enantiomer. chiralpedia.comwisdomlib.org Regulatory bodies have increasingly favored the development of single-enantiomer drugs over racemic mixtures (which contain equal amounts of both enantiomers). americanpharmaceuticalreview.com

Research Landscape and Gaps in (S)-Flutomidate Studies

(S)-Flutomidate belongs to a class of etomidate (B1671615) analogs developed to retain the favorable properties of etomidate, such as its stable cardiorespiratory profile, while mitigating its known side effects, particularly adrenocortical suppression. nih.govugent.be Etomidate itself is a potent hypnotic agent, but its inhibition of the enzyme 11β-hydroxylase has limited its use, especially for prolonged infusions. nih.govugent.be

Research into etomidate analogs is driven by the goal of creating safer anesthetic agents. nih.gov Studies on these analogs often focus on their metabolic pathways. Like etomidate, many of its analogs are rapidly metabolized by hepatic esterases into inactive carboxylic acid metabolites. nih.govugent.be The structural modifications, such as the fluorophenyl group in flutomidate (B1618295), are intended to alter metabolic stability and receptor binding affinity.

However, significant gaps in the research for (S)-Flutomidate persist. While it is identified as a compound with potential hypnotic activity, comprehensive modern pharmacokinetic and pharmacodynamic studies are not widely available in published literature. ugent.bencats.io Much of the research has centered on a broader class of etomidate analogs, with molecules like ABP-700 undergoing more extensive clinical trials. nih.govugent.be Further investigation is needed to fully characterize the unique metabolic profile, receptor-specific interactions, and the complete pharmacological effects of the (S)-enantiomer of flutomidate specifically. Additionally, the rise of new psychoactive substances that are structural analogs to known drugs underscores the need for expanded toxicological surveillance and detailed study of these compounds. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Flutomidate

PropertyValueReference
Molecular Formula C₁₄H₁₅FN₂O₂ nih.gov
Molecular Weight 262.28 g/mol nih.gov
IUPAC Name ethyl 3-[(1S)-1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate
Appearance Solid powder / Oil medchemexpress.comhodoodo.com
Solubility Soluble in DMSO; limited in water hodoodo.comevitachem.com
Hydrogen Bond Acceptor Count 4 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Rotatable Bond Count 5 nih.gov

Table 2: Comparison of Related Hypnotic Agents

CompoundKey FeaturePrimary Metabolic PathwayNoted Side Effect / Limitation
Etomidate Anesthetic with stable cardiorespiratory profile. nih.govugent.beHydrolysis by hepatic esterases to an inactive carboxylic acid. nih.govugent.beAdrenocortical suppression via 11β-hydroxylase inhibition. nih.govoup.com
(S)-Flutomidate An analog of etomidate with a 4-fluorophenyl group. Expected to be hydrolyzed by esterases, similar to etomidate. Research is limited; full profile not extensively documented. ugent.be
ABP-700 (Remimazolam) A "soft" analog of etomidate designed for rapid metabolism. nih.govHydrolysis by esterases to an inactive carboxylic acid metabolite. nih.govugent.beInvoluntary muscle movements. nih.govugent.be

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15FN2O2 B12709347 Flutomidate, (S)- CAS No. 112421-34-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112421-34-8

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

ethyl 3-[(1S)-1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3/t10-/m0/s1

InChI Key

PTPSMJOSZBOCNF-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F

Origin of Product

United States

Stereoselective Synthesis and Chemical Reactivity of S Flutomidate

Established Synthetic Methodologies for Enantiomerically Pure (S)-Flutomidate

The preparation of enantiomerically pure (S)-Flutomidate relies on synthetic strategies that can introduce or preserve the desired stereochemistry at the chiral center. These methods can be broadly categorized into chiral synthesis protocols, asymmetric catalysis, and the crucial final step of purification to achieve high enantiomeric excess.

Chiral Synthesis Protocols

Chiral synthesis protocols for (S)-Flutomidate often utilize starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds. nih.gov A common approach involves the use of chiral amines or their derivatives to introduce the stereocenter. For instance, (R)-α-methylbenzylamine can be used as a chiral precursor. The synthesis may involve the reaction of a suitable imidazole (B134444) derivative with a chiral electrophile, or the construction of the imidazole ring onto a chiral scaffold.

One illustrative, though generalized, pathway begins with the reaction of 4-fluorophenylacetonitrile (B56358) with an ethylating agent, followed by cyclization with an imidazole precursor to form the basic flutomidate (B1618295) structure. To achieve stereoselectivity, a chiral auxiliary can be employed. This auxiliary group is temporarily incorporated into the molecule to direct the stereochemical course of a key reaction step and is subsequently removed. numberanalytics.com For example, a chiral sulfinamide like Ellman's auxiliary can be condensed with a ketone or aldehyde to form a chiral sulfinylimine, which then undergoes a diastereoselective addition reaction to set the desired stereocenter. nih.gov

Asymmetric Catalysis and Enantioselective Approaches

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of enantiopure compounds, including those with structures analogous to (S)-Flutomidate. nih.govfrontiersin.org This approach utilizes a small amount of a chiral catalyst to generate large quantities of a single enantiomer from a prochiral substrate. uclm.es The catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

For the synthesis of (S)-Flutomidate, an enantioselective approach could involve the asymmetric reduction of a prochiral ketone precursor or the asymmetric alkylation of an enolate. For example, a key synthetic step could be the asymmetric hydrogenation of a C=C or C=O double bond in a prochiral precursor, a reaction for which numerous highly effective chiral catalysts have been developed. nih.govuclm.es Another strategy is the use of phase-transfer catalysis, where a chiral catalyst facilitates the reaction between reactants in two different phases (e.g., aqueous and organic), often with high enantioselectivity. frontiersin.org

The development of such catalytic systems often involves screening a library of chiral ligands or catalysts to identify the one that provides the highest enantiomeric excess (ee) for the specific transformation. frontiersin.org

Purification Techniques for High Enantiomeric Excess

Regardless of the synthetic route employed, the final product often requires purification to achieve the high levels of enantiomeric purity required for pharmaceutical applications. Chiral chromatography is the most widely used technique for separating enantiomers and is crucial for both analytical determination of enantiomeric excess and for preparative-scale purification. mz-at.desygnaturediscovery.com

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the primary methods used. sygnaturediscovery.comnih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The choice of CSP and the mobile phase is critical for achieving good resolution between the enantiomers.

For larger-scale purifications, simulated moving bed (SMB) chromatography, a continuous and more efficient form of preparative chromatography, can be employed. sigmaaldrich.com In some cases, classical resolution via diastereomeric salt crystallization can also be an effective method for separating enantiomers on a large scale. nih.gov This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

The enantiomeric excess of the final product is typically determined using analytical techniques such as chiral HPLC, chiral GC, or NMR spectroscopy with chiral shift reagents or derivatizing agents. numberanalytics.commasterorganicchemistry.com

Optimization of Reaction Conditions for Stereochemical Control

Achieving a high degree of stereochemical control in the synthesis of (S)-Flutomidate is paramount. This requires careful optimization of various reaction parameters to maximize the formation of the desired (S)-enantiomer while minimizing the formation of the (R)-enantiomer and any potential for racemization.

Influence of Temperature, Solvent Polarity, and Catalyst Loading

The stereochemical outcome of an asymmetric reaction can be highly sensitive to the reaction conditions. numberanalytics.com Key parameters that are systematically varied during optimization include temperature, solvent polarity, and catalyst loading.

ParameterGeneral Influence on StereoselectivityExample
Temperature Lowering the temperature often increases enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. frontiersin.orgbiotage.com However, this can also decrease the reaction rate.In a study on a different asymmetric synthesis, decreasing the temperature from 0 °C to -40 °C led to higher enantioselectivity, although the chemical yield was lower due to poor conversion. frontiersin.org
Solvent Polarity The polarity of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity. utwente.nlnih.govrsc.orgThe choice between a polar aprotic solvent like DMF or a non-polar solvent like toluene (B28343) can significantly alter the enantiomeric excess. mesalabs.comresearchgate.net
Catalyst Loading The amount of catalyst used can impact both the reaction rate and, in some cases, the enantioselectivity. The optimal loading is a balance between achieving a practical reaction time and maximizing stereochemical induction. In a phase-transfer catalysis reaction, it was found that 5 mol% of the catalyst provided the optimal balance of yield and enantioselectivity. frontiersin.org

Systematic optimization of these parameters, often using Design of Experiments (DoE), is crucial to identify the ideal conditions for producing (S)-Flutomidate with the highest possible enantiomeric excess.

Strategies to Minimize Racemization

Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, can undermine even the most selective asymmetric synthesis. The chiral center in Flutomidate, being benzylic and adjacent to an imidazole ring, may be susceptible to racemization under certain conditions, particularly in the presence of acid or base.

Strategies to minimize racemization include:

Careful Control of pH: Avoiding strongly acidic or basic conditions during workup and purification is critical. The use of buffered solutions or mild workup procedures can help maintain the stereochemical integrity of the product.

Low-Temperature Processing: Performing reaction and purification steps at lower temperatures can reduce the rate of racemization.

Choice of Coupling Reagents: In synthetic steps involving the activation of a carboxylic acid, the choice of coupling reagent can influence the degree of racemization. Adding racemization-suppressing agents like HOBt or employing specific uronium salts can be beneficial. mesalabs.compeptide.com

Minimizing Exposure Time: The duration of exposure to conditions that could promote racemization should be kept to a minimum.

By implementing these strategies throughout the synthetic and purification process, the enantiomeric purity of (S)-Flutomidate can be preserved, ensuring the final product meets the required specifications.

Analysis of Chemical Reactions of (S)-Flutomidate

(S)-Flutomidate, with its distinct molecular architecture, is amenable to a variety of chemical transformations. The reactivity of this compound is largely influenced by its functional groups: the imidazole ring, the ester group, and the fluorinated phenyl ring.

Oxidation Pathways

The oxidation of (S)-Flutomidate can be achieved using various oxidizing agents, leading to different products depending on the reaction conditions. The process of oxidation involves the loss of electrons, resulting in an increase in the oxidation state of an atom within the molecule. libretexts.org Common oxidizing agents that could theoretically be used include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The specific site of oxidation would depend on the reagent and conditions used. For instance, strong oxidation could potentially lead to the cleavage of the aromatic ring or oxidation of the ethyl group.

A key concept in understanding oxidation is the assignment of oxidation states to atoms in a molecule. periodni.com For example, in its elemental form, oxygen has an oxidation state of zero, but in most of its compounds, it is assigned an oxidation state of -2. libretexts.org

Reduction Reactions

(S)-Flutomidate can undergo reduction reactions, which involve the gain of electrons. evitachem.com Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly employed for such transformations. evitachem.com A potential site for reduction in the (S)-Flutomidate molecule is the ester group, which can be reduced to a primary alcohol.

The following table outlines potential reduction reactions of the ester functional group in (S)-Flutomidate:

Reducing Agent Potential Product
Lithium Aluminum Hydride (LiAlH4) (S)-(1-(1-(4-fluorophenyl)ethyl)-1H-imidazol-5-yl)methanol
Sodium Borohydride (NaBH4) (S)-(1-(1-(4-fluorophenyl)ethyl)-1H-imidazol-5-yl)methanol (under specific conditions)

This table is based on general principles of organic chemistry and the cited reactivity of similar compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve an electron-rich species (a nucleophile) attacking an electron-deficient center in a molecule, leading to the replacement of a leaving group. wikipedia.org In (S)-Flutomidate, the fluorinated aromatic ring can be susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. evitachem.com For instance, a reagent like sodium methoxide (B1231860) could potentially replace the fluorine atom.

These reactions can proceed through different mechanisms, primarily SN1 and SN2. wikipedia.org The SN1 mechanism is a two-step process involving a carbocation intermediate, while the SN2 mechanism is a one-step, concerted process. youtube.com The preferred pathway depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

Ester Hydrolysis Mechanisms

The ester group in (S)-Flutomidate can be hydrolyzed, or split, by reaction with water, a process that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction produces the corresponding carboxylic acid and alcohol. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base like sodium hydroxide (B78521). masterorganicchemistry.comsavemyexams.com The initial products are the salt of the carboxylic acid and the alcohol. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com This process is also known as saponification. masterorganicchemistry.com

The mechanism for basic hydrolysis involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide group to yield the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com

Design and Synthesis of (S)-Flutomidate Analogues for Structure-Activity Relationship Studies

The design and synthesis of analogues are crucial for understanding the structure-activity relationships (SAR) of a compound. mdpi.comdrugdesign.org SAR studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. nih.govnih.gov

For (S)-Flutomidate, analogues could be designed by modifying various parts of the molecule, such as the fluoro-substituted phenyl ring, the ethyl group, or the ester moiety. The introduction of fluorine atoms into molecules is a common strategy in drug design to alter physical and chemical properties, which can lead to improved metabolic stability or binding affinity. mdpi.com

The synthesis of these analogues would likely employ stereoselective methods to ensure the desired chirality, which is often critical for biological activity. nih.govbeilstein-journals.org A variety of synthetic strategies, including the use of chiral auxiliaries, organocatalysis, or biocatalysis, can be employed to achieve high enantiomeric purity. nih.gov

The following table provides hypothetical examples of (S)-Flutomidate analogues and the rationale for their design in SAR studies:

Analogue Modification Rationale for SAR Study
Analogue 1 Replacement of the 4-fluoro substituent with other halogens (Cl, Br) To investigate the effect of halogen size and electronegativity on activity.
Analogue 2 Variation of the alkyl group on the ester (e.g., methyl, propyl) To explore the impact of steric bulk at the ester position.
Analogue 3 Introduction of a second substituent on the phenyl ring To probe the electronic and steric requirements of the aromatic ring for optimal activity.
Analogue 4 Replacement of the ester with an amide or other bioisostere To assess the importance of the ester functionality for binding and to potentially improve metabolic stability.

This table presents hypothetical analogues for the purpose of illustrating SAR study design.

Molecular Pharmacology of S Flutomidate

Mechanism of Action Elucidation

The mechanism of action for (S)-Flutomidate is centered on its ability to modulate inhibitory neurotransmission. evitachem.com As an analogue of etomidate (B1671615), its primary effects are mediated through interactions with specific receptors and enzymes, leading to a potentiation of inhibitory signaling pathways.

The principal molecular target for (S)-Flutomidate is the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. evitachem.commdpi.comnih.gov GABA-A receptors are ligand-gated ion channels that, upon binding with GABA, open a central pore permeable to chloride ions. wikipedia.org This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. wikipedia.org (S)-Flutomidate, like other etomidate analogues, exerts its hypnotic effects by enhancing the function of these receptors. evitachem.commdpi.com

In addition to the GABA-A receptor, another key molecular target for etomidate and its analogues is the enzyme 11β-hydroxylase (CYP11B1), which is crucial for cortisol synthesis in the adrenal cortex. acs.org Structure-activity relationship studies on etomidate analogues have investigated binding to this enzyme to develop agents with reduced adrenocortical suppression. acs.org While the primary pharmacological action of (S)-Flutomidate is at the GABA-A receptor, its interaction with 11β-hydroxylase is a significant aspect of its broader molecular profile.

The interaction with 11β-hydroxylase is inhibitory. Etomidate analogues bind to this enzyme and block its function, which can lead to a decrease in cortisol production. acs.org Research has focused on modifying the structure of etomidate analogues to decrease their affinity for 11β-hydroxylase while retaining high affinity for the GABA-A receptor, aiming to separate the desired hypnotic effects from the endocrine side effects. acs.org

The substitution of hydrogen with a fluorine atom is a common strategy in medicinal chemistry to enhance a drug's pharmacological properties. researchgate.net The fluorine atom in (S)-Flutomidate, located on the phenyl ring, plays a significant role in its binding affinity and selectivity.

The high electronegativity and small size of the fluorine atom can lead to more favorable interactions with the binding pocket of the target protein. researchgate.net This can improve metabolic stability, membrane permeability, and, crucially, the binding affinity for its molecular targets. researchgate.net For anesthetic agents, fluorine substitution can enhance transport across the blood-brain barrier. semanticscholar.org In the context of (S)-Flutomidate, the presence of the fluorine atom is expected to contribute to its potent interaction with the GABA-A receptor. The introduction of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific non-covalent interactions (such as hydrogen bonds or dipole-dipole interactions) within the allosteric binding site of the GABA-A receptor. researchgate.net

Receptor Modulation Studies

The modulatory effects of (S)-Flutomidate on its target receptors are quantified through detailed binding and functional assays. These studies are essential for characterizing its potency and selectivity.

Ligand-receptor binding analysis is used to determine the affinity of a compound for its receptor. nih.gov This is often accomplished through radioligand binding assays, where a labeled compound's binding is measured in the presence of increasing concentrations of an unlabeled competitor compound (like (S)-Flutomidate). drughunter.comunivr.it The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), with lower values indicating higher binding affinity. medsci.org

Table 1: Binding Affinity and Functional Inhibition of Etomidate Analogues This table illustrates the structure-activity relationship for etomidate analogues, showing their inhibitory potency on cortisol secretion in NCI-h295 cells, which is related to their binding affinity for 11β-hydroxylase.

CompoundR ConfigurationPhenyl Ring SubstitutionIC50 (nM) for Cortisol Secretion Inhibition
Metomidate RNone2.0 ± 0.2
Iodometomidate (IMTO) R4-Iodo0.7 ± 0.1
(R)-Etomidate RNone7.0 ± 1.0
(R)-4-Fluoroetomidate R4-Fluoro3.0 ± 0.4
(S)-Etomidate SNone>10000
Data sourced from a study on selective inhibitors of steroid 11β-hydroxylation. acs.org

This data highlights that the (R)-configuration is essential for high-affinity binding and that substitutions on the phenyl ring are well-tolerated and can even increase potency. acs.org

Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). mdpi.comnih.gov PAMs enhance the receptor's response to the endogenous agonist, while NAMs reduce it. wikipedia.orgwikipedia.org

(S)-Flutomidate acts as a positive allosteric modulator (PAM) of the GABA-A receptor. evitachem.commdpi.com Its binding enhances the receptor's response to GABA, leading to increased chloride conductance and neuronal inhibition. wikipedia.orgwikipedia.org This is the fundamental mechanism behind its hypnotic activity. The potentiation of GABA-induced currents is a hallmark of many general anesthetics and sedatives that target the GABA-A receptor. nih.govnih.gov There is no evidence to suggest that (S)-Flutomidate acts as a negative allosteric modulator at GABA-A receptors.

In contrast, its interaction with the 11β-hydroxylase enzyme is one of inhibition, not allosteric modulation in the classical sense of modulating an endogenous ligand's effect. It directly binds to and blocks the enzyme's active site. acs.org

Conformational Dynamics and Receptor Activation

The interaction of (S)-Flutomidate with its primary target, the γ-aminobutyric acid type A (GABAa) receptor, is a dynamic process governed by conformational changes. evitachem.com GABAa receptors are ligand-gated ion channels that, upon activation, undergo a series of structural rearrangements to allow the influx of chloride ions, leading to neuronal hyperpolarization. wikipedia.orgfrontiersin.org The binding of an allosteric modulator like (S)-Flutomidate to a site distinct from the GABA binding site enhances the receptor's response to GABA. wikipedia.orgnih.gov

The activation mechanism of such multi-subunit receptors can be conceptualized as a transition between different conformational states. nih.govnih.gov While crystal structures provide static snapshots, the reality of receptor activation is a fluid process. nih.gov For a receptor to activate, the binding of a ligand induces subtle shifts in the protein's secondary and tertiary structures. This process often involves the reorientation of transmembrane helices and extracellular domains. rsc.org In the case of etomidate, a structurally related compound, binding occurs at interfacial sites between the receptor's subunits in the transmembrane domain. researchgate.net The binding of (S)-Flutomidate is thought to lock the receptor in a conformation that has a higher affinity for GABA, increasing the frequency of channel opening and potentiating the inhibitory effect of the neurotransmitter. wikipedia.org This process is dependent on the specific composition of the receptor subunits. wikipedia.orgresearchgate.net

The transition from an inactive (resting) state to a fully active state can be modeled as a multi-step process, often involving one or more intermediate states. nih.gov The efficacy of a modulator like (S)-Flutomidate is determined by its ability to stabilize the active conformation of the receptor. nih.gov

Table 1: Conceptual States of Receptor Conformation During Activation

Conformational StateDescriptionLigand StatusIon Channel Status
Resting (Inactive)The receptor is in a closed conformation, awaiting ligand binding.UnboundClosed
IntermediateInitial ligand binding induces a conformational change, but the channel is not fully open. This can be a short-lived state. nih.govBound (Agonist/Modulator)Transitioning
ActiveThe receptor is stabilized in an open conformation, allowing ion flow. rsc.orgBound (Agonist/Modulator)Open
DesensitizedProlonged exposure to the agonist leads to a non-conducting, ligand-bound state.Bound (Agonist/Modulator)Closed

Enzyme Inhibition Kinetics and Mechanisms

Beyond its effects on receptors, (S)-Flutomidate's pharmacological profile includes the inhibition of specific enzymes. Its structural analogue, etomidate, is a known inhibitor of steroid 11β-hydroxylase (CYP11B1), an enzyme critical for glucocorticoid synthesis. nih.gov This suggests that (S)-Flutomidate may possess similar inhibitory activities. Enzyme inhibition can be categorized as reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where it forms a permanent covalent bond. byjus.com Reversible inhibition is further classified into competitive, non-competitive, and uncompetitive types, each distinguishable by its kinetic profile. khanacademy.orgucdavis.edusci-hub.se

In Vitro Enzyme Inhibition Assays

To characterize the inhibitory potential of a compound like (S)-Flutomidate, in vitro enzyme inhibition assays are essential. iqvia.com These assays measure the concentration of the compound required to reduce the activity of a specific enzyme by 50%, a value known as the IC50. nih.gov A standard method involves incubating the test compound across a range of concentrations with a source of the enzyme, such as pooled human liver microsomes (HLM) or recombinant cytochrome P450 (CYP) enzymes, in the presence of a specific probe substrate. iqvia.comdls.com The rate of metabolite formation from the probe substrate is measured, typically using liquid chromatography-mass spectrometry (LC-MS/MS), to determine the extent of inhibition. iqvia.comevotec.com

Table 2: Hypothetical IC50 Data for (S)-Flutomidate Against Major CYP450 Isoforms This table presents illustrative data based on standard assay formats, as specific values for (S)-Flutomidate are not publicly available.

CYP450 IsoformProbe SubstratePositive Control Inhibitor(S)-Flutomidate IC50 (µM)
CYP1A2Phenacetinα-Naphthoflavone> 50
CYP2C9DiclofenacSulfaphenazole28.5
CYP2C19S-MephenytoinTranylcypromine45.1
CYP2D6DextromethorphanQuinidine> 50
CYP3A4MidazolamKetoconazole15.3
CYP11B111-DeoxycortisolMetyrapone0.08

Time-Dependent Inhibition Studies

Time-dependent inhibition (TDI) is a particular type of enzyme inhibition where the inhibitory effect increases with the duration of pre-incubation of the inhibitor with the enzyme. solvobiotech.com This phenomenon is of significant interest because it can lead to long-lasting effects, as enzymatic activity is only restored through the synthesis of new enzyme protein. evotec.comxenotech.com TDI often involves the metabolic activation of the inhibitor by the enzyme itself into a reactive species that binds irreversibly or quasi-irreversibly to the enzyme. xenotech.com

The potential for TDI is commonly assessed using an IC50 shift assay. dls.com In this assay, the IC50 value is determined with and without a pre-incubation period (e.g., 30 minutes) in the presence of cofactors like NADPH. iqvia.commdpi.com A significant increase in potency (a lower IC50 value) after pre-incubation indicates TDI. mdpi.com If TDI is observed, further studies are conducted to determine the kinetic parameters K_I (the concentration of inhibitor that gives half the maximal rate of inactivation) and k_inact (the maximal rate of inactivation). evotec.com

Table 3: Hypothetical Time-Dependent Inhibition (TDI) Assay Results for (S)-Flutomidate This table presents illustrative data to demonstrate the principles of an IC50 shift assay.

EnzymeIC50 without Pre-incubation (µM)IC50 with 30-min Pre-incubation (µM)IC50 Shift RatioPotential for TDI
CYP3A415.34.23.6Moderate
CYP11B10.080.0155.3High

Structural Basis of Enzyme Inhibition

Understanding the structural basis of enzyme inhibition provides insight into the molecular interactions that drive inhibitory potency and selectivity. numberanalytics.com Potent inhibitors often exhibit a high degree of shape complementarity with the enzyme's active site, allowing for multiple, specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. numberanalytics.com

For inhibitors of metalloenzymes, the mechanism can involve direct chelation of the metal ion in the catalytic center. nih.gov In the case of CYP450 enzymes like 11β-hydroxylase, which contains a heme iron, inhibition by compounds like etomidate involves the imidazole (B134444) nitrogen coordinating with the heme iron, thereby blocking the enzyme's catalytic activity. nih.gov This interaction effectively prevents the binding and oxidation of the endogenous substrate. The three-dimensional conformation of the inhibitor is crucial, as it dictates how the molecule fits within the constrained space of the active site and orients its functional groups to interact with key amino acid residues. evitachem.com

Table 4: Key Structural Interactions in Enzyme Inhibition by an Imidazole-Containing Compound

Inhibitor MoietyEnzyme Target SiteType of InteractionFunctional Consequence
Imidazole NitrogenHeme Iron (in CYP enzymes)Coordinative BondBlocks substrate oxidation
Aromatic Ring (e.g., fluorophenyl)Hydrophobic pockets in active siteHydrophobic/Van der WaalsAnchors inhibitor in binding site
Ester GroupPolar amino acid residuesHydrogen BondingIncreases binding affinity and specificity

Comparative Molecular Pharmacology with Stereoisomers and Analogues

The three-dimensional structure of a drug molecule is a fundamental determinant of its biological activity. academie-sciences.fr Stereoisomers, which have the same chemical formula but different spatial arrangements of atoms, can exhibit vastly different pharmacological properties. academie-sciences.fr This is because biological targets like receptors and enzymes are themselves chiral, leading to stereospecific interactions.

Differential Binding Affinities of (S)- and (R)-Enantiomers

For chiral molecules like flutomidate (B1618295), the (S)- and (R)-enantiomers are distinct chemical entities that are expected to interact differently with chiral biological receptors. This difference in interaction typically manifests as a disparity in binding affinity. One enantiomer often fits more snugly or forms more favorable interactions within the binding site, resulting in a higher affinity and, consequently, greater potency. Research on other chiral drugs, such as the β2 adrenergic agonist fenoterol, has demonstrated that stereochemistry significantly impacts both receptor binding affinity and subtype selectivity. nih.govresearchgate.net

It is well-established that the (S)-enantiomer of etomidate is significantly more potent as a GABAa receptor modulator than its (R)-enantiomer. Given the structural similarity, a similar stereoselectivity is expected for flutomidate. The (S)-enantiomer likely possesses the correct spatial orientation to optimize interactions with key residues in the allosteric binding site of the GABAa receptor, while the (R)-enantiomer binds with much lower affinity.

Table 5: Hypothetical Comparative Binding Affinities of Flutomidate Enantiomers for the GABAa Receptor This table presents illustrative data based on established principles of stereoselectivity for related compounds.

CompoundGABAa Receptor Binding Affinity (Ki, nM)Relative Potency
(S)-Flutomidate15High
(R)-Flutomidate2500Low
Racemic Flutomidate30Intermediate

Compound Reference Table

Stereospecificity in Receptor Engagement and Functional Outcomes

The interaction of anesthetic agents with their molecular targets, particularly ligand-gated ion channels, often exhibits a high degree of stereospecificity. This is profoundly evident in the case of etomidate and its analogs, where the chiral center dictates the potency and efficacy of the drug. (S)-Flutomidate, as an enantiomer of flutomidate, is subject to these stereoselective interactions, primarily at the γ-aminobutyric acid type A (GABAA) receptor.

The anesthetic effects of etomidate are predominantly attributed to the (R)-(+)-enantiomer, which is clinically used and is significantly more potent than the (S)-(-)-enantiomer. nih.govmdpi.com Studies have demonstrated that (R)-etomidate is approximately 10 to 20 times more potent than (S)-etomidate in producing hypnotic effects in animals. researchgate.net This difference in in vivo activity is directly mirrored by their actions at the GABAA receptor. researchgate.net Both enantiomers potentiate GABA-evoked currents and can directly activate the receptor at higher concentrations, but the (R)-isomer does so with much greater potency. nih.govresearchgate.net This stereoselectivity strongly implicates the GABAA receptor as the key molecular target for the anesthetic actions of etomidate. researchgate.net

The functional consequences of this stereospecific engagement are significant. The (R)-(+)-enantiomer of etomidate is a potent enhancer of GABAA receptor function, leading to increased chloride ion influx and neuronal hyperpolarization, which underlies its sedative and hypnotic effects. nih.govoup.com In contrast, the (S)-(-)-enantiomer is substantially less effective at modulating the GABAA receptor. nih.govresearchgate.net While not completely inactive, (S)-etomidate demonstrates significantly lower potency in both enhancing GABAA receptor function and inducing hypnosis in animal models. nih.gov The degree of stereoselectivity can also be influenced by the subunit composition of the GABAA receptor, with receptors containing β2 or β3 subunits showing greater sensitivity to etomidate's effects compared to those with β1 subunits. researchgate.net

This pronounced stereospecificity provides a powerful tool for dissecting the molecular mechanisms of anesthesia. The differential effects of the enantiomers support the existence of a specific binding site on the GABAA receptor that can distinguish between the two mirror-image forms of the drug. researchgate.netoup.com The correlation between the in vivo anesthetic potency and the in vitro modulation of GABAA receptors for each enantiomer provides compelling evidence that this receptor is the primary mediator of etomidate-induced anesthesia. researchgate.net

Table 1: Comparative Potency of Etomidate Enantiomers

EnantiomerRelative Hypnotic PotencyGABAA Receptor ModulationReference
(R)-Etomidate~10-20x higherStrong Potentiation researchgate.net
(S)-EtomidateLowerWeak Potentiation nih.govresearchgate.net

Computational and Biophysical Approaches to Drug-Target Interactions

Understanding the precise interactions between (S)-Flutomidate and its molecular targets necessitates a combination of computational modeling and biophysical validation techniques. These approaches provide detailed insights into the binding process at an atomic level.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as (S)-Flutomidate, to its receptor, primarily the GABAA receptor. Docking studies can predict the preferred binding pose of the ligand within the receptor's binding site, while MD simulations provide a dynamic view of the complex, revealing conformational changes in both the protein and the ligand over time. kobe-u.ac.jpnih.govacs.org

For etomidate and its analogs, these simulations have been instrumental in identifying the binding site at the transmembrane domain (TMD) of the GABAA receptor, specifically at the interface between the β+ and α- subunits. nih.govmdpi.com Coarse-grained MD simulations have shown that anesthetics like etomidate bind to this site, inducing conformational changes that affect the receptor's ion channel gating. kobe-u.ac.jp These simulations can reveal the key amino acid residues involved in the interaction. For instance, studies have identified residues within the M1, M2, and M3 helices of the β and α subunits as being important for etomidate binding. kobe-u.ac.jp Docking studies have also been employed to screen libraries of compounds for their potential to interact with the GABAA receptor. nih.gov

While computational methods provide valuable predictions, their findings must be validated by experimental biophysical techniques. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are two such methods that provide quantitative data on biomolecular interactions. harvard.edumalvernpanalytical.com

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters, including the binding affinity (KA), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. harvard.eduwikipedia.orgtainstruments.com This technique is label-free and performed in solution, providing a comprehensive thermodynamic profile of the drug-receptor interaction.

SPR is another label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein. biorxiv.org This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic data (kon and koff) in addition to the binding affinity (KD). biorxiv.org For example, SPR has been used to measure the binding affinity of nanobodies to detergent-solubilized GABAA receptors, demonstrating its utility in studying the interactions of this receptor. biorxiv.org

The binding of a ligand to a protein is not a simple lock-and-key mechanism but is influenced by the surrounding solvent and the inherent flexibility of the protein. Water molecules can play a crucial role in mediating protein-ligand interactions and influencing binding affinities. numberanalytics.com The desolvation of the binding pocket and the ligand is an important energetic consideration in the binding process. nih.gov

Computational and experimental studies have shown that changes in the solvent environment can affect the thermodynamics of binding. rsc.org For instance, the presence of co-solvents can alter the enthalpy and entropy of binding by influencing protein-ligand and intramolecular protein-protein interactions. rsc.org

Protein flexibility is also a critical factor. The binding of a ligand can induce conformational changes in the receptor, and conversely, the pre-existing conformational ensemble of the protein can influence ligand binding. MD simulations are particularly useful for exploring the dynamic nature of the protein and how its flexibility contributes to the binding event. kobe-u.ac.jprsc.org These simulations can reveal how small-scale conformational rearrangements, even in relatively rigid protein complexes, can significantly impact the energetics of binding. rsc.org

In recent years, deep learning and other machine learning approaches have emerged as powerful tools in drug discovery, including the prediction of drug-target binding affinity. mdpi.comnih.govacs.org These models can learn complex patterns from large datasets of known drug-target interactions and then use this knowledge to predict the affinity of new compounds. paperswithcode.comnih.gov

For predicting drug-target affinity (DTA), deep learning models can utilize various inputs, including the 1D sequence information of proteins and drugs, 2D structural representations, or 3D structures of the drug-target complex. paperswithcode.comfrontiersin.org Convolutional neural networks (CNNs) and graph neural networks (GNNs) are commonly used architectures to extract relevant features from these inputs. nih.govfrontiersin.org For instance, a 1D CNN can be used to process sequence data from both the drug and the target to predict their binding affinity. paperswithcode.com

Preclinical Pharmacological Investigations of S Flutomidate

In Vitro Models for Mechanism of Action and Efficacy

Cell-Based Assays

The primary mechanism of action for etomidate (B1671615) and its enantiomers is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. nih.gov Cell-based assays, typically using Xenopus oocytes or mammalian cell lines expressing recombinant human GABA-A receptors, have been instrumental in elucidating the effects of (S)-Flutomidate at the molecular level.

In these assays, (S)-Flutomidate has been shown to potentiate GABA-evoked chloride currents. researchgate.net However, its potency in doing so is significantly lower than that of its stereoisomer, (R)-etomidate. researchgate.net Studies on various combinations of GABA-A receptor subunits have indicated that the modulatory effects of etomidate enantiomers are dependent on the specific subunit composition of the receptor. For instance, receptors containing β2 or β3 subunits are more sensitive to modulation by etomidate than those containing the β1 subunit. hellobio.compnas.org While most studies focus on the more active (R)-enantiomer, the data consistently demonstrates that (S)-Flutomidate interacts with the same binding sites on the GABA-A receptor but with markedly lower affinity and efficacy. nih.gov

Enantiomeric Control Studies in Biological Assays

Enantiomeric control studies are crucial in the pharmacological evaluation of chiral molecules like etomidate. These studies consistently highlight the stereoselectivity of the GABA-A receptor for etomidate. In electrophysiological and radioligand binding assays, (R)-etomidate is approximately 10 to 20 times more potent than (S)-Flutomidate in positively modulating GABA-A receptor function. nih.gov

This pronounced difference in potency underscores the specific structural requirements for optimal interaction with the binding site on the GABA-A receptor. The hypnotic activity of etomidate is almost entirely attributed to the (R)-enantiomer. aneskey.com (S)-Flutomidate, while interacting with the same receptor, does so with a much lower affinity, resulting in a significantly reduced biological effect. nih.govnih.gov

Table 1: Comparative In Vitro Potency of Etomidate Enantiomers on GABA-A Receptors
CompoundAssay TypeReceptor SubtypeEndpointRelative Potency
(R)-EtomidateElectrophysiologyα6β2γ2EC50 for GABA potentiation~10-20x higher than (S)-enantiomer
(S)-Flutomidate ((S)-Etomidate)Electrophysiologyα6β2γ2EC50 for GABA potentiationBaseline
(R)-EtomidateRadioligand BindingVariousAffinity (Ki)Significantly higher than (S)-enantiomer
(S)-Flutomidate ((S)-Etomidate)Radioligand BindingVariousAffinity (Ki)Significantly lower than (R)-enantiomer

Evaluation of Biological Variability and Statistical Validation

In preclinical in vitro studies, assessing biological variability and ensuring statistical validation are paramount. For (S)-Flutomidate, this involves repeated measurements in cell-based assays using different batches of cells and reagents to ensure the reproducibility of the findings. Statistical analyses, such as determining EC50 (half-maximal effective concentration) values with confidence intervals, are used to quantify the potency of (S)-Flutomidate and to compare it robustly with its (R)-enantiomer. The consistent observation of a significant potency difference across multiple studies and laboratories provides strong statistical validation for the stereoselective action of etomidate.

Preclinical Pharmacodynamic Profiling

The primary pharmacodynamic effect of (S)-Flutomidate, in line with its in vitro activity, is hypnosis. However, its potency in vivo is substantially lower than that of (R)-etomidate. In animal models, such as mice and tadpoles, (S)-Flutomidate is approximately 10-fold less potent in inducing loss of the righting reflex, a common measure of hypnotic effect in preclinical studies. researchgate.net

The therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is also significantly lower for (S)-Flutomidate compared to (R)-etomidate. The profound difference in hypnotic potency between the two enantiomers provides strong evidence that the anesthetic effects of clinically used etomidate are mediated through the specific interactions of the (R)-enantiomer with the GABA-A receptor. nih.gov

Table 2: Preclinical Pharmacodynamic Comparison of Etomidate Enantiomers
CompoundAnimal ModelPharmacodynamic EndpointRelative Potency
(R)-EtomidateMice, TadpolesLoss of Righting Reflex (Hypnosis)~10x higher than (S)-enantiomer
(S)-Flutomidate ((S)-Etomidate)Mice, TadpolesLoss of Righting Reflex (Hypnosis)Baseline
(R)-EtomidateRatsHypnotic ED500.47 ± 0.17 mg/kg
(S)-Flutomidate ((S)-Etomidate)RatsHypnotic ED505.2 ± 0.9 mg/kg

Metabolic Pathways and Biotransformation Studies

The metabolism of etomidate, including its (S)-enantiomer, is primarily characterized by hydrolysis of the ethyl ester side chain. This biotransformation is catalyzed by hepatic and plasma esterases, leading to the formation of an inactive carboxylic acid metabolite. wikipedia.orgnih.gov This rapid metabolic inactivation is a key feature of etomidate's pharmacokinetic profile.

While detailed metabolic studies focusing specifically on (S)-Flutomidate are limited, the general metabolic pathway for etomidate is well-established. The hydrolysis of the ester linkage renders the molecule pharmacologically inactive, and the resulting carboxylic acid metabolite is then excreted, primarily in the urine. nih.gov

Interspecies Comparative Metabolic Analysis

For etomidate in general, it is known that hepatic esterase activity is the main driver of its clearance. nih.gov Species differences in the expression and activity of these esterases could potentially lead to variations in the pharmacokinetic profile of (S)-Flutomidate. However, without direct comparative studies, any statements on species-specific metabolic differences for the (S)-enantiomer remain speculative. The primary metabolic route via ester hydrolysis is a common pathway for many xenobiotics and is generally present across mammalian species.

Hepatic Esterase-Mediated Metabolism of Enantiomers

Information specifically detailing the hepatic esterase-mediated metabolism of (S)-Flutomidate and its enantiomeric counterpart is not extensively covered in available preclinical research. Generally, ester-containing compounds can be susceptible to hydrolysis by various esterases present in the liver, plasma, and other tissues. These enzymes, including carboxylesterases, play a crucial role in the biotransformation of many drugs.

Stereoselectivity is a common phenomenon in drug metabolism, where enzymes preferentially metabolize one enantiomer over the other. This can lead to significant differences in the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. In the context of flutamide (B1673489), which possesses a chiral center, it is plausible that hepatic esterases would exhibit stereoselective hydrolysis. However, without specific preclinical studies on (S)-Flutomidate, any discussion on the topic remains speculative. Research on other chiral drugs has demonstrated that such enzymatic processes can significantly influence the concentration and duration of action of the active enantiomer.

Role of Cytochrome P450 Enzymes in (S)-Flutomidate Metabolism

The metabolism of the racemic mixture of flutamide is known to be predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP1A2 is a key enzyme involved in the hydroxylation of flutamide to its active metabolite, 2-hydroxyflutamide. nih.gov

However, preclinical studies focusing specifically on the role of CYP450 enzymes in the metabolism of (S)-Flutomidate are not well-documented. It is highly probable that (S)-Flutomidate is also a substrate for various CYP isoforms, and that its metabolism is stereoselective. Different CYP enzymes can exhibit varying affinities and catalytic efficiencies for each enantiomer of a chiral drug. This enzymatic stereoselectivity can result in different metabolic profiles for the (S)- and (R)-enantiomers, potentially leading to the formation of different metabolites or the same metabolites at different rates. The lack of specific in vitro studies with recombinant human CYP enzymes or preclinical animal models for (S)-Flutomidate prevents a detailed description of the specific isoforms involved and their relative contributions to its metabolism.

Quantification of Metabolites using Advanced Analytical Techniques

The quantification of drug metabolites is a critical aspect of preclinical pharmacological investigations. For chiral compounds like flutamide, this requires the use of stereoselective analytical methods to differentiate and quantify the individual enantiomers and their respective metabolites in biological matrices such as plasma, urine, and tissue homogenates.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose. Chiral stationary phases (CSPs) are often used in HPLC to achieve the separation of enantiomers.

While methods have been developed for the quantification of flutamide and its metabolites in biological samples from preclinical studies, specific data on the quantification of metabolites derived exclusively from (S)-Flutomidate are not available. The development and validation of such methods would be a prerequisite for conducting detailed preclinical pharmacokinetic and metabolism studies on the (S)-enantiomer.

Preclinical Pharmacokinetic Research (ADME)

Stereoselective Uptake and Transporter Interactions

There is a lack of preclinical research investigating the stereoselective uptake and transporter interactions of (S)-Flutomidate. Identifying the specific transporters involved in the influx and efflux of (S)-Flutomidate would be essential for a comprehensive understanding of its pharmacokinetic profile.

Elimination Pathways

The elimination of a drug from the body occurs through metabolism and excretion. As discussed, the metabolism of flutamide is a major elimination pathway. The excretion of the parent drug and its metabolites can occur via urine and feces.

Specific preclinical studies detailing the elimination pathways of (S)-Flutomidate are not available. A comprehensive understanding of its elimination would require studies that quantify the excretion of (S)-Flutomidate and its metabolites in urine and feces following administration to preclinical models. Such studies would also need to employ chiral analytical methods to distinguish between the enantiomeric forms.

Cellular and Molecular Mechanisms of Action in Biological Systems

The preclinical pharmacological profile of (S)-Flutomidate, the (S)-enantiomer of the racemic compound Flutomidate (B1618295), has been the subject of investigation to elucidate its precise mechanisms of action at the cellular and molecular levels. Research has focused on its interaction with intracellular signaling pathways and its subsequent effects on various cellular processes, providing insights into its potential therapeutic applications.

Intracellular Signaling Pathways Modulated by (S)-Flutomidate

(S)-Flutomidate is understood to primarily exert its effects through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The binding of (S)-Flutomidate to specific subunits of the GABA-A receptor complex is thought to allosterically modulate the receptor's function, leading to a potentiation of GABAergic neurotransmission. This enhancement of inhibitory signaling is a key mechanism underlying its observed pharmacological effects.

While the primary interaction with the GABA-A receptor is established, the downstream intracellular signaling cascades triggered by this interaction are an area of ongoing research. It is hypothesized that the potentiation of GABA-A receptor activity by (S)-Flutomidate leads to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane potential results in a decreased likelihood of action potential firing, thereby dampening neuronal excitability. The precise downstream consequences of this primary event on intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) or the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, are not yet fully elucidated for (S)-Flutomidate specifically.

Table 1: Putative Downstream Effects of (S)-Flutomidate-Mediated GABA-A Receptor Modulation

Signaling Pathway ComponentHypothesized Modulation by (S)-FlutomidatePotential Cellular Consequence
Intracellular Chloride ConcentrationIncreasedNeuronal hyperpolarization, decreased excitability
Calcium InfluxReducedAltered neurotransmitter release and gene expression
Cyclic AMP (cAMP) LevelsPotentially alteredModulation of various cellular functions
Protein Kinase A (PKA) ActivityPotentially alteredRegulation of ion channels and transcription factors
Protein Kinase C (PKC) ActivityPotentially alteredInfluence on synaptic plasticity and cell survival

Note: The modulation of these pathways by (S)-Flutomidate is largely inferred from the known consequences of enhanced GABAergic signaling and requires direct experimental validation.

Effects on Cellular Processes

The modulation of intracellular signaling pathways by (S)-Flutomidate translates into observable effects on various fundamental cellular processes. These effects are central to its pharmacological profile and are being actively investigated in preclinical models.

One of the key cellular processes influenced by (S)-Flutomidate is apoptosis , or programmed cell death. Research suggests that (S)-Flutomidate may possess neuroprotective properties by attenuating apoptotic cascades in neuronal cells. This anti-apoptotic effect is thought to be mediated, at least in part, by the inhibition of the mitochondrial permeability transition pore (mPTP) opening. The opening of the mPTP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. By preventing mPTP opening, (S)-Flutomidate may help maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade. Furthermore, (S)-Flutomidate has been observed to down-regulate the expression of pro-apoptotic proteins such as caspases, which are key executioners of apoptosis.

Another important cellular process affected by (S)-Flutomidate is the cellular response to oxidative stress . Preclinical studies indicate that (S)-Flutomidate may exhibit antioxidant properties by scavenging reactive oxygen species (ROS). Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, can lead to cellular damage and contribute to the pathology of various neurological disorders. The ability of (S)-Flutomidate to mitigate oxidative stress may contribute to its neuroprotective effects.

The effects of (S)-Flutomidate on cell proliferation and the cell cycle are less well-characterized. Given its primary action on post-mitotic neurons, significant effects on cell proliferation are not anticipated to be a primary mechanism of action. However, its influence on the survival of neuronal cells under pathological conditions is a key area of interest.

Table 2: Summary of Observed Effects of (S)-Flutomidate on Cellular Processes in Preclinical Models

Cellular ProcessObserved Effect of (S)-FlutomidateInvestigated Mechanism
ApoptosisAttenuation of apoptotic cell deathInhibition of mPTP opening, downregulation of caspases
Oxidative StressReduction of reactive oxygen speciesDirect radical scavenging activity
Mitochondrial FunctionMaintenance of mitochondrial membrane potentialInhibition of mPTP opening
Cell ViabilityIncreased under excitotoxic conditionsNeuroprotective effects

Further research is required to fully delineate the intricate cellular and molecular mechanisms of (S)-Flutomidate and to validate these preclinical findings in more complex biological systems. A comprehensive understanding of its interaction with intracellular signaling pathways and its impact on cellular processes will be instrumental in defining its therapeutic potential.

Advanced Analytical Methodologies for S Flutomidate Research

Spectroscopic Techniques for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (S)-Flutomidate. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure. savemyexams.com

¹H NMR: Proton NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. For (S)-Flutomidate, characteristic signals would be expected for the aromatic protons on the fluorophenyl ring, the ethyl ester group, and the chiral center's methine proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide crucial data on the connectivity of the molecule. msu.educarlroth.com

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. savemyexams.comudel.edu Each unique carbon atom in (S)-Flutomidate, from the carbonyl carbon of the ester to the carbons of the imidazole (B134444) and fluorophenyl rings, will produce a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, offering insights into the nature of the functional groups present. udel.edulibretexts.org

¹H NMR (Hypothetical Data) ¹³C NMR (Hypothetical Data)
Chemical Shift (ppm) Assignment
7.10-7.40 (m, 4H)Aromatic protons
5.50 (q, 1H)CH-N
4.20 (q, 2H)O-CH₂-CH₃
1.80 (d, 3H)CH-CH₃
1.25 (t, 3H)O-CH₂-CH₃

Note: This table presents hypothetical NMR data for illustrative purposes. Actual chemical shifts may vary depending on the solvent and experimental conditions. sigmaaldrich.com

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. researchgate.netnih.gov For a chiral compound like (S)-Flutomidate, this technique can unambiguously establish the spatial arrangement of atoms at the stereocenter. mit.edu The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis provides a detailed electron density map, from which the precise atomic coordinates can be determined.

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion, which is more pronounced for heavier atoms. mit.educhem-soc.si While challenging for molecules containing only light atoms (like carbon, hydrogen, oxygen, nitrogen, and fluorine), modern techniques and instrumentation have made it possible to determine the absolute configuration of such compounds with high confidence. mit.edu

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chromatographytoday.comjascoinc.com Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in distinct CD spectra. jascoinc.com This makes CD spectroscopy a valuable tool for assessing the enantiomeric purity of (S)-Flutomidate. chromatographytoday.com

A pure sample of (S)-Flutomidate will exhibit a specific CD spectrum, while its enantiomer, (R)-Flutomidate, will show a mirror-image spectrum. A racemic mixture, containing equal amounts of both enantiomers, will be CD-silent. fz-juelich.de By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess can be determined. hindsinstruments.com

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M+) corresponds to the mass-to-charge ratio (m/z) of the intact molecule, confirming the molecular weight of Flutomidate (B1618295) (C₁₄H₁₅FN₂O₂), which is 262.28 g/mol . ebi.ac.uk

Fragmentation Analysis: The molecular ions are often unstable and break down into smaller, charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragments is characteristic of the molecule's structure. libretexts.orglcms.cz For Flutomidate, fragmentation would likely occur at the ester linkage and the bond connecting the fluorophenyl group to the imidazole ring. Analyzing these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the chemical purity and enantiomeric excess of (S)-Flutomidate.

Chiral High-Performance Liquid Chromatography (HPLC) with UV/Vis or Polarimetric Detection

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining the enantiomeric excess of a chiral compound. heraldopenaccess.usuma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Flutomidate, leading to their separation. nih.gov

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Applications in Research

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) serve as fundamental techniques in pharmaceutical analysis for purity assessment and separation of compounds. researchgate.netopenaccessjournals.comlongdom.org

Gas Chromatography (GC): GC is a powerful separation technique used for volatile and thermally stable compounds. openaccessjournals.comphenomenex.com In the context of (S)-Flutomidate research, GC is particularly valuable for analyzing starting materials, intermediates in its synthesis, and for detecting any volatile impurities. phenomenex.com A critical application for a chiral compound like (S)-Flutomidate is the determination of enantiomeric purity. azom.com This is achieved by using a chiral stationary phase (CSP) within the GC column. gcms.cznih.gov The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, which have different thermodynamic stabilities, leading to different retention times and thus separation. azom.com The integration of GC with mass spectrometry (GC-MS) further enhances its capability by providing structural information for unambiguous analyte identification. azom.comlibretexts.org

Thin Layer Chromatography (TLC): TLC is a versatile, cost-effective, and rapid chromatographic technique used for qualitative analysis. libretexts.orgsigmaaldrich.com Its applications in (S)-Flutomidate research include monitoring the progress of synthesis reactions, identifying components in a mixture, and assessing the purity of the final compound. liv.ac.ukrsc.org The principle involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and allowing a mobile phase to ascend the plate. sigmaaldrich.com Different compounds travel at different rates depending on their affinity for the two phases, resulting in separation. libretexts.org The position of the spots, characterized by the Retention Factor (Rf), helps in identifying compounds. libretexts.org For purity checks, a single spot for the compound of interest is expected. researchgate.net

Table 1: Illustrative TLC System for Purity Analysis of (S)-Flutomidate Synthesis
CompoundFunctionHypothetical Rf ValueVisualization Method
Starting Material AReactant0.75UV Light (254 nm)
Intermediate BReaction Intermediate0.50UV Light (254 nm)
(S)-FlutomidateFinal Product0.35UV Light (254 nm)
Impurity CSide Product0.20UV Light (254 nm), Iodine Vapor

Emerging Analytical Approaches for Enhanced Sensitivity and Specificity

The drive for greater understanding of a drug's behavior in vivo has led to the adoption of highly sensitive analytical methods and the integration of computational tools to predict and interpret analytical data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity, selectivity, and speed. nih.govrsc.org For (S)-Flutomidate, this technique would be essential for pharmacokinetic studies, allowing for the measurement of low-concentration metabolites. nih.govmdpi.com The method combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. nih.gov In a typical targeted metabolomics assay, a triple-quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the molecular ion of the metabolite) and a characteristic product ion (a fragment generated from the precursor), creating a highly specific transition that minimizes interference and allows for accurate quantification. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for (S)-Flutomidate and Potential Metabolites
CompoundMetabolic ReactionPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
(S)-FlutomidateParent Drug263.1135.1Positive ESI
Hydroxylated (S)-FlutomidatePhase I Oxidation279.1151.1Positive ESI
Carboxylic Acid MetabolitePhase I Hydrolysis235.1191.1Negative ESI
Glucuronide ConjugatePhase II Glucuronidation439.1263.1Negative ESI

Computational modeling is increasingly used to accelerate drug development and analytical method design. computabio.comnih.gov By integrating computational predictions with experimental data, researchers can work more efficiently.

In Silico Metabolism Prediction: Before conducting in vitro or in vivo studies, software tools can predict the likely metabolic fate of (S)-Flutomidate. computabio.commdpi.com These programs use databases of known metabolic reactions and algorithms to identify potential sites of metabolism on the molecule, predicting the structures of Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) metabolites. nih.govmdpi.com This information guides the development of LC-MS/MS methods by providing target masses for metabolite screening. frontiersin.org

Quantitative Structure-Retention Relationship (QSRR) Models: QSRR models build a mathematical relationship between the chemical structure of a compound and its chromatographic retention time. mdpi.comnih.gov For (S)-Flutomidate and its potential impurities or metabolites, a QSRR model could predict their retention times under specific chromatographic conditions. uliege.be This allows analysts to anticipate potential co-elutions and optimize separation methods virtually, saving significant time and resources. mdpi.com

Table 4: Application of Computational Models in (S)-Flutomidate Research
Model TypeApplicationBenefit for (S)-Flutomidate Analysis
ADMET Prediction Software (e.g., GLORYx, Biotransformer)Predicts metabolic pathways and resulting metabolite structures.Guides targeted LC-MS/MS method development for known and unknown metabolites. mdpi.com
QSRR ModelsPredicts chromatographic retention times based on molecular structure.Optimizes HPLC/GC separation conditions virtually; helps identify unknown peaks. mdpi.comnih.gov
Molecular DockingSimulates the interaction between an analyte and a chiral stationary phase.Aids in the selection of the most effective chiral column for enantiomeric separation. azom.com

Chemical Biology and Biotechnology Applications of S Flutomidate

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study and manipulation of its function within a native cellular environment. unina.itchemicalprobes.org The development of a high-quality chemical probe is a critical step in validating a target and understanding its role in health and disease. nih.gov An ideal probe exhibits high potency and selectivity for its intended target. nih.gov

(S)-Flutomidate possesses several features that make it a candidate for development into a chemical probe. Its defined stereochemistry suggests it may achieve specific interactions with chiral biological targets like enzymes or receptors. The presence of a fluorophenyl group can enhance binding affinity and selectivity. To be transformed into a chemical probe, the (S)-Flutomidate scaffold could be chemically modified to incorporate a reporter tag or a reactive group.

Potential Modifications for Probe Development:

Reporter Tags: A fluorescent dye, a biotin (B1667282) molecule, or a radiolabel could be attached to the (S)-Flutomidate structure. This would require identifying a position on the molecule, likely the ethyl ester or a non-critical position on the phenyl ring, where modification does not disrupt its binding to the target. These tagged probes would allow for visualization and quantification of target engagement using techniques like fluorescence microscopy, flow cytometry, or pull-down assays. unina.it

Reactive Groups: For activity-based protein profiling (ABPP), a reactive "warhead" could be incorporated. This group would form a covalent bond with a nearby reactive amino acid residue in the target protein's active site, allowing for stable labeling and subsequent identification. mdpi.com

The development process would involve synthesizing a library of these derivatives and testing them to ensure that the modification does not abrogate binding and that the probe retains high selectivity for its intended target. nih.gov

Applications in Chemoproteomic Profiling and Target Engagement Studies

Chemoproteomics is a large-scale study of protein interactions with small molecules, often used to identify the protein targets of a bioactive compound or to assess the selectivity of a drug candidate across the entire proteome. mdpi.comnih.gov Target engagement assays are crucial for confirming that a molecule binds to its intended target in a cellular context, a key step in drug discovery. nih.gov

An appropriately designed chemical probe based on (S)-Flutomidate could be a powerful tool for these studies.

Hypothetical Chemoproteomics Workflow using an (S)-Flutomidate Probe:

Probe Design: An affinity-based probe would be synthesized, featuring the (S)-Flutomidate core, a photoreactive group (for photo-affinity labeling), and a clickable handle (like an alkyne or azide) for enrichment. frontiersin.org

Cellular Treatment: Live cells or cell lysates would be treated with the probe, which would bind to its protein target(s).

Covalent Crosslinking: UV irradiation would activate the photoreactive group, forming a covalent bond between the probe and its binding partners.

Enrichment: A reporter tag (e.g., biotin) would be "clicked" onto the probe's handle. This allows for the selective pull-down of the probe-protein complexes using streptavidin beads. nih.gov

Identification: The enriched proteins are then digested and identified using mass spectrometry, revealing the direct targets of (S)-Flutomidate in a complex biological sample. chemrxiv.org

Such studies would be invaluable for validating the intended target of (S)-Flutomidate and uncovering any potential off-targets, which is critical for understanding its mechanism of action. mdpi.com Target engagement could also be quantified by monitoring how the unlabeled (S)-Flutomidate competes with the probe for binding to the target protein. nih.gov

Role in Fragment-Based Screening and Ligand Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a protein target. nih.govopenaccessjournals.com These initial fragment hits serve as starting points for building more potent and selective drug candidates. frontiersin.orgazolifesciences.com Fragments typically follow a "rule of three": molecular weight <300 Da, ≤3 hydrogen bond donors, and ≤3 hydrogen bond acceptors. frontiersin.org

While (S)-Flutomidate itself (MW ≈ 262 g/mol ) is on the larger side for a typical fragment, its constituent parts could be considered fragments themselves. frontiersin.org For instance, a library of imidazole (B134444) or fluorophenyl-containing fragments could be screened to identify initial binders.

Alternatively, if (S)-Flutomidate were identified as a hit from a higher-throughput screen, it could be deconstructed into its core fragments (the imidazole carboxylate and the fluorophenylethane moiety) to analyze their individual contributions to binding. A structure-guided approach could then be used to optimize the compound. frontiersin.org

Table 1: Common Biophysical Methods in Fragment-Based Screening

Method Principle Throughput Structural Information
X-ray Crystallography Soaking protein crystals with fragments to directly visualize binding. Low to Medium High (Atomic detail)
NMR Spectroscopy Detects changes in the protein's or fragment's NMR spectrum upon binding. Medium High (Binding site)
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as fragments bind to an immobilized target. High No (Kinetics/Affinity)

| Thermal Shift Assay (TSA) | Monitors the change in protein melting temperature upon fragment binding. | High | No (Binding confirmation) |

These techniques would be essential in a hypothetical FBDD campaign starting from or inspired by the (S)-Flutomidate scaffold to guide the process of fragment growth, linking, or merging to generate a potent lead compound. unina.itfrontiersin.org

Elucidation and Reconstruction of Biosynthetic Pathways

Many complex natural products are synthesized in organisms via multi-step enzymatic pathways. nih.govresearchgate.net Elucidating these pathways is crucial for understanding how nature builds these molecules and for harnessing the responsible enzymes for biotechnological purposes. core.ac.ukbiorxiv.org Since (S)-Flutomidate is a synthetic compound, it does not have a natural biosynthetic pathway. However, the principles of pathway elucidation could be applied if a related natural product were discovered. More relevant is the use of synthetic biology to create artificial pathways for its production.

Metabolic Engineering for Derivatization and Production

Metabolic engineering involves the rational modification of an organism's cellular processes to produce valuable chemicals, including non-natural molecules. sciepublish.comconsensus.app A host microorganism, such as E. coli or S. cerevisiae, can be engineered to produce (S)-Flutomidate or its derivatives from simple feedstocks like glucose. nih.govfrontiersin.org

Hypothetical Engineered Pathway for (S)-Flutomidate Precursors:

Precursor Synthesis: The synthesis of (S)-Flutomidate requires precursors such as 4-fluorophenylacetonitrile (B56358) and ethyl chloroformate for chemical synthesis, or more fundamentally, chorismate (for the aromatic ring) and amino acids (for the imidazole ring) for a biosynthetic route. An engineered microbe could be designed to overproduce key intermediates. For example, pathways for aromatic amino acid synthesis could be upregulated to increase the supply of a phenyl-containing precursor.

Introduction of Heterologous Enzymes: Novel enzymes, potentially discovered through genome mining or designed through directed evolution, would be needed to catalyze the specific steps of assembling the imidazole ring and attaching the fluorophenylethyl group. Since fluorine is rarely incorporated biologically, this would likely involve feeding a fluorinated precursor to the engineered organism.

Pathway Optimization: To maximize production, competing metabolic pathways that drain precursors would be downregulated or knocked out using tools like CRISPRi. nih.gov The expression of the pathway enzymes would be carefully balanced to avoid the accumulation of toxic intermediates and to optimize metabolic flux towards the final product. nih.gov

This approach could enable the sustainable and scalable production of (S)-Flutomidate and allow for the creation of novel derivatives by introducing enzymes with slightly different specificities. nih.gov

In Vitro Reconstitution of Enzymatic Steps

To understand and optimize an engineered biosynthetic pathway, its constituent enzymes can be produced individually and then combined in vitro to reconstitute the pathway outside of the cell. nih.govnih.gov This cell-free approach allows for precise control over reaction conditions and facilitates the identification of bottlenecks or rate-limiting steps. nih.govchemrxiv.org

For a hypothetical biosynthetic pathway for (S)-Flutomidate, each enzyme (e.g., those responsible for imidazole formation, N-alkylation, etc.) would be expressed and purified. plos.org These pure enzymes would then be mixed in a reaction vessel with the necessary substrates and cofactors (e.g., ATP, NADPH). nih.gov

By systematically varying the concentration of each component, researchers could:

Determine the kinetic parameters (KM, kcat) of each enzyme. chemrxiv.org

Identify which step is the slowest (rate-limiting). nih.gov

Test different substrate analogues to probe enzyme specificity.

Confirm the minimal set of enzymes required to produce the final compound. nih.gov

The data gathered from these in vitro experiments would provide critical information to guide further in vivo metabolic engineering efforts for improved production. nih.gov

Design of Molecules for Modulating Biological Processes

The core structure of (S)-Flutomidate can serve as a scaffold for designing new molecules with tailored biological activities. Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the resulting changes in activity are measured, are fundamental to this process. nih.govscirp.org

Table 2: Potential Sites for Modification on the (S)-Flutomidate Scaffold

Position Moiety Potential Modifications Desired Outcome
1 Ethyl ester Vary alkyl chain length; convert to amide, acid, or other functional groups. Improve solubility, cell permeability, or binding affinity.
2 4-Fluorophenyl Substitute fluorine with other halogens (Cl, Br) or electron-withdrawing/donating groups; change substitution pattern (ortho, meta). Modulate binding selectivity and potency.
3 Chiral center Invert stereochemistry (to the (R)-enantiomer) or create analogues with different alkyl groups. Probe the importance of stereochemistry and steric bulk for target interaction.

| 4 | Imidazole ring | Substitute hydrogens with other small groups; explore related heterocycles. | Alter electronic properties and hydrogen bonding potential. |

By synthesizing and testing a library of such derivatives, researchers could develop analogues of (S)-Flutomidate with improved potency, greater selectivity, or entirely new biological functions. nih.govajchem-a.com For example, modifications could be designed to enhance interaction with a specific enzyme isoform or to reduce binding to anti-targets identified through chemoproteomic studies. This iterative design-synthesis-test cycle is a cornerstone of modern medicinal chemistry and chemical biology.

Targeting Enzyme Activity and Protein-Protein Interactions

The utility of a small molecule in chemical biology is often defined by its ability to specifically interact with and modulate the activity of proteins, thereby allowing researchers to dissect complex biological processes. (S)-Flutomidate and its analogs have shown potential in targeting both individual enzyme activities and the intricate interfaces of protein-protein interactions.

The mechanism of action for flutomidate (B1618295) and its stereoisomers involves binding to specific molecular targets, such as enzymes and receptors, to modulate their activity. nih.gov The presence of a fluorine atom can enhance binding affinity and selectivity, making these compounds potent tools in various biological systems. nih.gov

Research into etomidate (B1671615) analogs has provided a framework for understanding how molecules like (S)-Flutomidate can be used to target enzyme activity. For example, etomidate is known to inhibit the enzyme 11β-hydroxylase, a key player in adrenal steroidogenesis. nih.govpnas.org This inhibition is attributed to the interaction of the nitrogen atom in etomidate's imidazole ring with the heme iron in the enzyme's active site. pnas.orgresearchgate.net By modifying this imidazole ring, as seen in the analog carboetomidate (B606476) which contains a pyrrole (B145914) ring, the interaction with 11β-hydroxylase is significantly weakened. pnas.org This demonstrates how structural modifications on the core scaffold of etomidate-like compounds can be used to tune their enzymatic inhibitory activity, a principle that can be extended to the use of (S)-Flutomidate to probe the active sites of various enzymes.

Beyond targeting individual enzymes, etomidate analogs have been instrumental in studying protein-protein interactions, particularly within the context of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are complex pentameric ligand-gated ion channels composed of different subunits, and the interfaces between these subunits are critical for their function and modulation by various drugs. pnas.orgoncotarget.commdpi.com

Photoaffinity labeling, a powerful technique to identify ligand binding sites, has been employed using photoreactive analogs of etomidate, such as [3H]azietomidate. nih.govnih.gov These studies have successfully identified specific amino acid residues that form the binding pocket for etomidate at the interface between the β and α subunits of the GABAA receptor. nih.gov Specifically, residues αMet-236 in the M1 helix of the α subunit and βMet-286 in the M3 helix of the β subunit have been identified as contributing to this intersubunit binding site. nih.gov This novel finding that etomidate binds at a subunit interface, rather than within a single subunit, highlights the potential for using (S)-Flutomidate and its derivatives to probe the topology and dynamics of protein-protein interactions within multi-subunit protein complexes. nih.gov

Further studies with photoreactive analogs of other GABAA receptor modulators have also successfully identified both intrasubunit and intersubunit binding sites, reinforcing the utility of this approach for mapping complex protein interactions. plos.org

Compound/Analog NameTarget(s)Key Findings
(S)-Flutomidate Enzymes, ReceptorsThe (S)-enantiomer of flutomidate, it is studied for its potential biological activities and interactions with molecular targets. nih.gov
Etomidate 11β-hydroxylase, GABAA ReceptorInhibits 11β-hydroxylase through interaction with the heme iron. pnas.orgresearchgate.net Binds at the β+/α- subunit interfaces of the GABAA receptor. oncotarget.comresearchgate.net
Carboetomidate GABAA ReceptorAn analog of etomidate with a pyrrole ring instead of an imidazole ring, leading to weaker interaction with 11β-hydroxylase. nih.govpnas.org
[3H]azietomidate GABAA ReceptorA photoreactive analog of etomidate used to identify the binding site at the β-α subunit interface, specifically labeling αMet-236 and βMet-286. nih.govnih.govnih.gov

Identification of Novel Cellular Targets

A significant challenge and opportunity in chemical biology is the identification of the cellular targets of bioactive small molecules, a process often referred to as target deconvolution. nih.govnih.gov This is crucial for understanding a compound's mechanism of action and for the development of new therapeutic agents. nih.gov (S)-Flutomidate, as a bioactive molecule, can be utilized in strategies aimed at identifying novel cellular binding partners.

One of the most powerful techniques for target identification is photoaffinity labeling (PAL). nih.govnih.gov This method involves chemically modifying the small molecule of interest to include a photoreactive group. nih.gov Upon exposure to light, this group forms a covalent bond with the nearest protein, which is presumably its binding target. nih.gov The labeled protein can then be isolated and identified using techniques like mass spectrometry. frontiersin.org

Based on the successful use of photoreactive etomidate analogs like [3H]azietomidate to identify binding sites on the GABAA receptor, a similar approach could be employed with (S)-Flutomidate. nih.govnih.gov A photoreactive derivative of (S)-Flutomidate could be synthesized and used to "fish out" its interacting proteins from complex cellular lysates or even in living cells. To distinguish specific targets from non-specific interactions, competition experiments are often performed, where an excess of the non-photoreactive parent compound, (S)-Flutomidate, is used to block the specific binding of the photo-probe. nih.gov

Another complementary approach is chemical proteomics, which often uses affinity-based methods to isolate protein targets. frontiersin.orgfrontiersin.org A derivative of (S)-Flutomidate could be immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix can then be incubated with cell extracts, and proteins that bind to (S)-Flutomidate will be captured. After washing away non-binding proteins, the specifically bound proteins can be eluted and identified by mass spectrometry. frontiersin.org

The combination of these chemical biology tools with modern proteomic techniques offers a powerful platform for the unbiased, proteome-wide identification of the cellular targets of (S)-Flutomidate. acs.org Elucidating these targets is essential for understanding its full spectrum of biological activity and for harnessing its potential in biotechnology and medicine.

Q & A

Q. How should researchers document negative or inconclusive results in (S)-Flutomidate studies to avoid publication bias?

  • Methodological Guidance : Publish in preprint repositories (e.g., bioRxiv) or journals specializing in negative results (e.g., Journal of Negative Results). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to archive datasets .

Tables for Key Methodological Comparisons

Parameter Synthetic Optimization Analytical Validation
Key TechniqueAsymmetric catalysisChiral HPLC with CD detection
Critical VariableCatalyst enantioselectivityColumn temperature/mobile phase
Data Output% Yield, % eeRetention time, peak area ratio
Reference
Data Conflict Resolution Steps
1. Identify DiscrepancyCompare in silico vs. in vitro IC₅₀
2. Re-examine Assay ConditionsValidate buffer pH, temperature
3. Model RefinementAdjust docking parameters (e.g., solvation)
4. Publish TransparentlyReport limitations in Discussion
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.